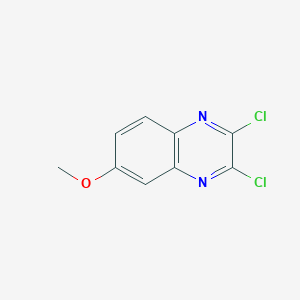

1,2-Dibromo-3-fluorobenzene

説明

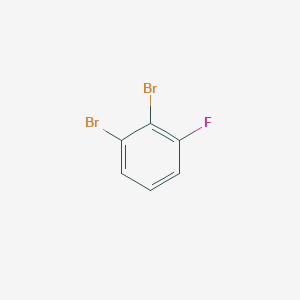

Synthesis Analysis

The synthesis of halogenated benzenes can be complex, involving multiple steps and careful consideration of reaction conditions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the outcome . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of 1,2-Dibromo-3-fluorobenzene by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in polyfluoro-substituted benzenes . This information suggests that 1,2-Dibromo-3-fluorobenzene may also exhibit interesting structural characteristics due to the presence of both bromine and fluorine atoms.

Chemical Reactions Analysis

The reactivity of fluorobenzenes with organometallic chemistry is highlighted in the context of using fluorobenzenes as solvents or ligands in transition-metal-based catalysis . The presence of fluorine atoms affects the π-electron density and influences the binding strength to metal centers. This could be relevant for 1,2-Dibromo-3-fluorobenzene in potential catalytic applications or in reactions involving metal complexes.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds, as seen in the study of isomeric dibromobenzenes . Although the specific physical properties of 1,2-Dibromo-3-fluorobenzene are not provided, it can be inferred that its melting point and other physical properties would be affected by its molecular structure and the distribution of halogen atoms.

科学的研究の応用

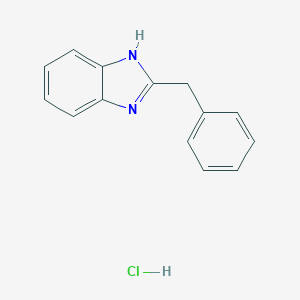

1,2-Dibromo-3-fluorobenzene is a chemical compound with the molecular formula C6H3Br2F . It’s a liquid or solid substance that should be stored in a dark place, sealed in dry, at room temperature .

While specific applications for this compound were not found, brominated and fluorinated benzene derivatives like 1,2-Dibromo-3-fluorobenzene are often used in organic synthesis due to their ability to undergo diverse reactions, such as cross-coupling and nucleophilic substitution . This allows chemists to create complex organic molecules with specific functionalities . For example, the presence of the bromine atom allows for the formation of aryl bromides, which are essential intermediates in the production of various colorants .

Brominated and fluorinated benzene derivatives are often used in various industries such as textiles, paints, and printing . They are typically used in organic synthesis due to their ability to undergo diverse reactions, such as cross-coupling and nucleophilic substitution . This allows chemists to create complex organic molecules with specific functionalities .

For example, the presence of the bromine atom allows for the formation of aryl bromides, which are essential intermediates in the production of various colorants .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

1,2-dibromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYXIICDFVJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001821 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3-fluorobenzene | |

CAS RN |

811711-33-8 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)